15(R),19(R)-hydroxy Prostaglandin E1 is a specialized prostaglandin derivative, notable for its unique hydroxylation at the 15 and 19 positions. This compound is primarily found in the seminal plasma of various mammalian species, particularly primates, including humans. The biological significance of this compound is still under investigation, but it has been associated with specific receptor interactions, particularly with the EP2 receptor subtype.
This compound is derived from arachidonic acid through enzymatic pathways involving cyclooxygenases and specific hydroxylases. It is predominantly identified in the seminal fluid, where it exists in microgram per milliliter concentrations.
15(R),19(R)-hydroxy Prostaglandin E1 belongs to the class of eicosanoids, which are bioactive lipids derived from fatty acids. It is categorized under prostaglandins, a group of compounds involved in various physiological processes, including inflammation and reproduction.
The synthesis of 15(R),19(R)-hydroxy Prostaglandin E1 can be achieved through several biochemical pathways:
The enzymatic pathways involve complex interactions between various enzymes, including cyclooxygenases and cytochrome P450 enzymes such as CYP4F8. These enzymes exhibit specificity for different substrates and can influence the stereochemistry of the resulting hydroxy derivatives .
The molecular formula for 15(R),19(R)-hydroxy Prostaglandin E1 is . The compound features a cyclopentane ring characteristic of prostaglandins, with hydroxyl groups at the 15 and 19 positions.
The primary reactions involving 15(R),19(R)-hydroxy Prostaglandin E1 include:
These reactions are influenced by factors such as substrate concentration, enzyme availability, and the presence of cofactors like NADPH. The specificity of these reactions is critical for producing biologically active metabolites.
15(R),19(R)-hydroxy Prostaglandin E1 acts primarily through its interaction with specific prostaglandin receptors:
Research indicates that this compound may play a role in reproductive physiology, although its exact mechanisms remain less understood compared to more prevalent prostaglandins like PGE2.
Relevant data indicate that these properties are crucial for maintaining biological activity and ensuring effective application in research settings .
15(R),19(R)-hydroxy Prostaglandin E1 has several applications in scientific research:
The chiral centers at C15 and C19 define the biological specificity and metabolic fate of 15(R),19(R)-hydroxy Prostaglandin E1 (PGE1). Unlike the more common S-configuration in classical prostaglandins (e.g., PGE2, PGF2α), the 15(R) stereochemistry reverses the spatial orientation of the hydroxyl group, altering hydrogen-bonding interactions with receptors and enzymes [5]. Similarly, the 19(R)-hydroxyl group extends laterally from the ω-end of the carbocyclic chain, introducing steric constraints that prevent standard β-oxidation [3].
Table 1: Stereochemical Comparison of Prostaglandin Derivatives
Compound | C15 Configuration | C19 Configuration | Biological Consequence |
---|---|---|---|
Classical PGE1 | S | - | Standard COX substrate |
15(R),19(R)-hydroxy PGE1 | R | R | Resistance to 15-PGDH inactivation |
19(R)-hydroxy PGE2 | S | R | Altered EP2 receptor binding affinity |
The R-isomerism at C15 impedes recognition by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for prostaglandin catabolism. Whereas 15(S)-PGE1 is rapidly oxidized to 15-keto metabolites, the 15(R) epimer exhibits a 50-fold reduction in degradation kinetics due to steric clashes within the 15-PGDH catalytic pocket [5] [9]. This resistance is further amplified by the 19(R)-hydroxyl group, which sterically occludes access to the dehydrogenase’s cofactor-binding domain [3].
The C19 hydroxyl group induces a bend in the aliphatic tail (C16–C20), shortening the effective chain length and disrupting hydrophobic interactions with membrane-embedded receptors. Nuclear magnetic resonance (NMR) studies of 19(R)-hydroxy prostaglandins reveal a 120° torsion angle at C18–C19, folding the ω-chain backward toward the cyclopentane ring. This conformation shields the C15 hydroxyl from solvent exposure, further limiting enzymatic access [3].
15(R),19(R)-hydroxy PGE1 undergoes tissue-specific metabolism:
Non-enzymatic degradation pathways include:
Table 2: Degradation Kinetics of 15(R),19(R)-hydroxy PGE1
Degradation Pathway | Conditions | Half-life (t₁/₂) | Primary Degradant |
---|---|---|---|
15-PGDH oxidation | Human lung homogenate | >6 hours | 15-keto-19(R)-hydroxy PGE1 |
Alkaline hydrolysis | pH 9.0, 37°C | 2 hours | 15(R),19(R)-hydroxy PGA1 |
Auto-oxidation | PBS, 37°C + 10 µM Cu²⁺ | 12 hours | 13,14-dihydro-15-keto PGE1 analog |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5